molecular formula C13H17N5O2S2 B2445263 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 1795482-87-9

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No. B2445263
CAS RN: 1795482-87-9
M. Wt: 339.43
InChI Key: BKWAGXOPMWFGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C13H17N5O2S2 and its molecular weight is 339.43. The purity is usually 95%.
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Scientific Research Applications

Biological Evaluation as VRV-PL-8a and H+/K+ ATPase Inhibitors

A study conducted by Lokeshwari et al. involved the synthesis of furan derivatised [1,4] benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone, which shares a structural motif with the compound . These compounds were evaluated for their in vitro VRV-PL-8a and H+/K+ ATPase inhibitor properties, indicating potential applications in treating inflammatory-related disorders. This research highlighted the importance of furan derivatised benzothiazepine analogues as lead molecules for drug development, especially for conditions that can benefit from VRV-PL-8a and H+/K+ ATPase inhibition properties (D. M. Lokeshwari et al., 2017).

Anticandidal Activity and Cytotoxicity of Tetrazole Derivatives

Kaplancıklı et al. synthesized 14 different 2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-(phenyl)ethanone derivatives, including compounds with a tetrazole moiety similar to the target compound. These derivatives were screened for anticandidal activity and cytotoxic effects, revealing potent anticandidal agents with weak cytotoxicities. The study underscores the significance of tetrazole derivatives in developing treatments for fungal infections with minimal side effects (Z. Kaplancıklı et al., 2014).

Catalytic Reduction of Biomass-Derived Furanic Compounds

Research by Nakagawa et al. on the catalytic reduction of biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural (HMF), to various products through hydrogenation, provides a basis for the application of furan derivatives in the renewable energy sector. This study highlights the versatility of furan compounds in chemical synthesis and their potential role in creating sustainable solutions for the production of biofuels and chemicals from biomass (Y. Nakagawa et al., 2013).

properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S2/c1-17-13(14-15-16-17)22-9-12(19)18-5-4-11(21-8-6-18)10-3-2-7-20-10/h2-3,7,11H,4-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWAGXOPMWFGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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